1,4-Bis(3-aminopropyl)pipérazine

Vue d'ensemble

Description

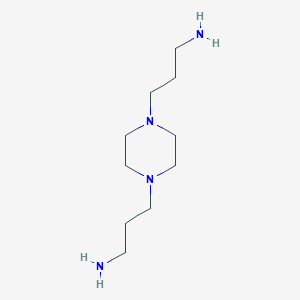

1,4-Bis(3-aminopropyl)piperazine is a chemical compound with the molecular formula C10H24N4. It is a derivative of piperazine, featuring two aminopropyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in various chemical reactions and applications in different fields .

Applications De Recherche Scientifique

1,4-Bis(3-aminopropyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is employed in the functionalization of biomolecules and as a cross-linking agent in protein chemistry.

Mécanisme D'action

Target of Action

1,4-Bis(3-aminopropyl)piperazine (BAPP) is a versatile compound with a variety of potential targets. It has been used to functionalize natural montmorillonite (M) and synthetic kanemite (K) . .

Mode of Action

The mode of action of BAPP is largely dependent on its application. In the case of functionalizing montmorillonite and kanemite, BAPP likely interacts with these substances through non-covalent interactions . .

Result of Action

Given its use in functionalizing montmorillonite and kanemite, it’s plausible that bapp could have significant effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

It has been used to functionalize natural montmorillonite (M) and synthetic kanemite (K), indicating its potential role in biochemical reactions .

Molecular Mechanism

It is known that the compound has the ability to interact with other molecules, which could potentially influence its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(3-aminopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropylamine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of chlorine atoms with aminopropyl groups .

Industrial Production Methods

In industrial settings, the production of 1,4-Bis(3-aminopropyl)piperazine often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(3-aminopropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,4-Bis(2-hydroxyethyl)piperazine

- 1-(2-Aminoethyl)piperazine

- 3,3′-Diamino-N-methyldipropylamine

- Tris(2-aminoethyl)amine

Uniqueness

1,4-Bis(3-aminopropyl)piperazine is unique due to its specific structure, which allows for versatile chemical modifications and interactions. Its dual aminopropyl groups provide multiple sites for functionalization, making it a valuable compound in various applications .

Activité Biologique

1,4-Bis(3-aminopropyl)piperazine (BAP) is a synthetic compound derived from piperazine, characterized by its unique structure that includes two 3-aminopropyl groups attached to a piperazine ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in the treatment of malaria and as a reversal agent for anticoagulants. This article delves into the biological activity of BAP, highlighting its mechanisms, efficacy, and safety profiles based on diverse research findings.

Antimalarial Activity

BAP has been extensively studied for its antimalarial properties. Research indicates that derivatives of BAP exhibit significant activity against malaria parasites, particularly through mechanisms similar to those of chloroquine. These mechanisms include:

- Accumulation in Acidic Food Vacuoles : BAP derivatives inhibit beta-hematin formation, crucial for the survival of malaria parasites .

- Inhibition of Aminopeptidase Pfa-M1 : BAP has been identified as an inhibitor of this enzyme, which is vital for the parasite's protein processing .

Structure-Activity Relationship (SAR)

The biological activity of BAP and its analogues can be rationalized through quantitative structure-activity relationship (QSAR) studies. Key findings include:

- Amide vs. Amine Characteristics : The presence of amide groups in certain analogues enhances their antimalarial activity compared to purely amine-based structures. The spatial arrangement of nitrogen atoms and the electronic characteristics of substituents play critical roles in their efficacy .

- Topological Descriptors : Models suggest that compact structural moieties are preferred for improved activity, emphasizing the importance of molecular geometry in drug design .

Neuroprotective Effects

Beyond its antimalarial properties, BAP has shown potential in neuroprotection. Studies indicate that BAP derivatives may be effective in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and repair mechanisms .

Study 1: Antimalarial Efficacy

A study evaluated a series of N(1)-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine analogues. The results demonstrated that specific modifications to the piperazine scaffold significantly enhanced antimalarial activity. The most potent compounds showed IC50 values in the low micromolar range against Plasmodium falciparum .

Study 2: Safety Profile

In toxicological assessments, BAP demonstrated a favorable safety profile. In GLP-compliant studies on rats and dogs, BAP was found to have no systemic toxicity at doses up to 80 mg/kg. The no observable adverse effect level (NOAEL) was established at 20 mg/kg/day for both species during a 14-day intravenous exposure study .

Study 3: Reversal Agent for Anticoagulants

BAP is also being investigated as a component of PER977, a reversal agent for novel oral anticoagulants. In preclinical studies, PER977 and its metabolite BAP showed rapid elimination from the bloodstream without significant accumulation or adverse effects on neurological or cardiovascular functions .

Data Table: Biological Activities and Efficacy

Propriétés

IUPAC Name |

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSNPFGLKGCWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4 | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022246 | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis (aminopropyl) piperazine appears as a colorless liquid with a faint fishlike odor. Corosive to tissue. Burns, although requiring some effort to ignite. Produces toxic oxides of nitrogen during combustion., Liquid | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7209-38-3 | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Bis(3′-aminopropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7209-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007209383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(3-aminopropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PIPERAZINEDIPROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GVX6C734B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.